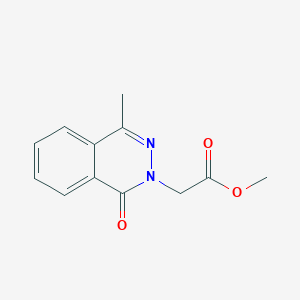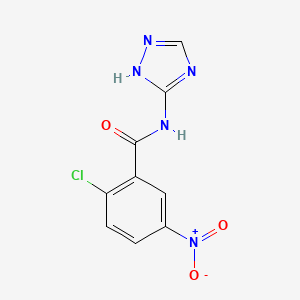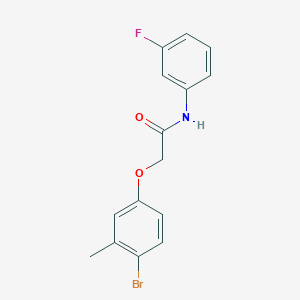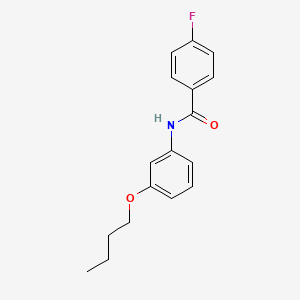![molecular formula C17H11BrN4O4 B14949323 5-bromo-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14949323.png)
5-bromo-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a bromine atom, a nitrophenyl group, a furan ring, and a pyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide typically involves a multi-step process:
Formation of the hydrazide: The starting material, 5-bromopyridine-3-carboxylic acid, is first converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation reaction: The hydrazide is then subjected to a condensation reaction with 5-(4-nitrophenyl)furan-2-carbaldehyde under acidic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-bromo-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: Used in the study of enzyme inhibition and receptor binding.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-bromo-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share a similar hydrazone structure and have been studied for their anticancer properties.
Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
5-bromo-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}pyridine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Propiedades
Fórmula molecular |
C17H11BrN4O4 |
|---|---|
Peso molecular |
415.2 g/mol |
Nombre IUPAC |
5-bromo-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H11BrN4O4/c18-13-7-12(8-19-9-13)17(23)21-20-10-15-5-6-16(26-15)11-1-3-14(4-2-11)22(24)25/h1-10H,(H,21,23)/b20-10+ |
Clave InChI |
OASBYVQKGAQFRT-KEBDBYFISA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CN=C3)Br)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC(=CN=C3)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-5-nitropyridine](/img/structure/B14949242.png)

![4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine](/img/structure/B14949252.png)
![2,6-diamino-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3,5-dicarbonitrile](/img/structure/B14949259.png)
![Ethyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-[(2-phenoxyacetyl)amino]propanoate](/img/structure/B14949265.png)
![2-[[3-[[2-(3,4-Dimethylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B14949270.png)
![4-{(2E)-2-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14949272.png)
![methyl (2Z)-2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14949280.png)
![2-(biphenyl-4-yl)-2-oxoethyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B14949281.png)
![Ethyl 2-[({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14949284.png)


![2-[(4-chlorophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide (non-preferred name)](/img/structure/B14949304.png)
